An In-depth Technical Guide to the Physical Properties of Trichloromethyl Chloroformate
An In-depth Technical Guide to the Physical Properties of Trichloromethyl Chloroformate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the essential physical and chemical properties of trichloromethyl chloroformate (also known as diphosgene), a crucial reagent in organic synthesis. The information is presented to facilitate its safe handling, application in research and development, and integration into synthetic workflows.
Core Physical Properties
Trichloromethyl chloroformate is a colorless liquid at room temperature with a characteristic odor similar to phosgene or newly mown hay.[1][2][3] It is a dense and less volatile liquid compared to phosgene, which makes it a more manageable substitute in many laboratory applications.[1]
The key physical properties of trichloromethyl chloroformate are summarized in the table below for easy reference and comparison.
| Property | Value | Notes and Conditions |
| Molecular Formula | C₂Cl₄O₂ | - |
| Linear Formula | ClCOOCCl₃ | - |
| Molecular Weight | 197.83 g/mol | [4][5] |
| Melting Point | -57 °C | [3][4][5][6][7] |
| Boiling Point | 128 °C | At 1013 hPa (760 mmHg)[3][4][5][6][7] |
| 53–55 °C | At 53 mmHg[1] | |
| 20 °C | At 10 mmHg[5] | |
| Density | 1.63 g/cm³ (1.639 g/mL) | At 20 °C[4][6] |
| 1.65 g/cm³ | At 15 °C[1] | |
| Vapor Pressure | 13 hPa (9.75 mmHg) | At 20 °C[4][5][6] |
| 1.3 kPa (9.75 mmHg) | At 20 °C[2][3][7] | |
| Refractive Index | 1.458 | At 20 °C (n20/D)[5] |
| 1.4566 | At 22 °C (n22/D)[3] | |
| Water Solubility | Insoluble, reacts with water | [3][5][7][8] |
| Solubility | Soluble in chloroform, ethyl acetate (sparingly), ethanol, and ether. | [3][5] Tends to be more soluble in polar, aprotic solvents.[8] |
| Log P (Octanol/Water) | 1.49 | [2][3] |
Synthesis and Decomposition Pathways
Understanding the synthesis and decomposition of trichloromethyl chloroformate is critical for its safe handling and storage.
The most common laboratory and industrial synthesis of trichloromethyl chloroformate involves the photochemical chlorination of methyl chloroformate.[1][3] The process can also be catalyzed.
Experimental Protocol: Synthesis from Methyl Chloroformate
A typical laboratory preparation involves the following steps:
-
Freshly distilled methyl chloroformate is placed in a three-necked, round-bottomed Pyrex flask equipped with a thermometer, a reflux condenser, and a gas-inlet tube.[1]
-
The flask is illuminated with a high-pressure mercury-vapor lamp.[1]
-
A slow stream of chlorine gas is passed into the stirred methyl chloroformate.[1]
-
The reaction is exothermic; the temperature is maintained at 30–35 °C using a water bath.[1]
-
Chlorination continues for approximately 6.5–7 hours, at which point the colorless solution turns pale yellow-green, indicating the reaction's completion.[1]
-
The final product is purified by distillation under reduced pressure.[1]
-
An alternative method uses phosphorus pentachloride as a catalyst under illumination at 30-50 °C.[9]
Trichloromethyl chloroformate is stable at room temperature but decomposes under certain conditions, primarily yielding the highly toxic gas phosgene (COCl₂).[1][10]
-
Thermal Decomposition: When heated to temperatures around 300 °C, it decomposes into two molecules of phosgene.[1][7][10]
-
Catalytic Decomposition: Decomposition to phosgene can also occur upon contact with catalysts like iron(III) oxide or charcoal.[1]
-
Alternative Decomposition: In the presence of alumina, aluminum chloride, or iron(III) chloride, it can decompose into carbon tetrachloride (CCl₄) and carbon dioxide (CO₂).[1]
-
Reaction with Water: It reacts with water or moisture, producing toxic and corrosive fumes, including hydrogen chloride and phosgene.[2][3][11]
Reactivity and Applications in Synthesis
Trichloromethyl chloroformate serves as a versatile and safer liquid substitute for gaseous phosgene in numerous chemical transformations.[1] Its reactivity is central to its utility in the synthesis of pharmaceuticals and other fine chemicals.
Key Applications:
-
Synthesis of Isocyanates: It reacts with amines, amino acids, and amino alcohols to yield the corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates.[1][12][13]
-
N-Carboxy Anhydrides (NCAs): It is effective in preparing N-carboxy-α-amino acid anhydrides from amino acids.[1][13]
-
Acylating Agent: It can be used as an acylating agent, for instance, in the synthesis of oxazolidinones from α-amino alcohols.[13]
-
Dehydrating Agent: In the presence of a base like triethylamine, it acts as a dehydrating agent for synthesizing aromatic diisocyanides.[13]
Experimental Protocols and Analytical Methods
The determination of the physical properties listed above follows standardized experimental protocols common in physical and organic chemistry.
-
Melting and Boiling Points: These are typically determined using a calibrated melting point apparatus or by differential scanning calorimetry (DSC) for the melting point. Boiling points are measured at atmospheric or reduced pressures using distillation apparatus and corrected to standard pressure where necessary.
-
Density: Density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C).[14]
-
Refractive Index: The refractive index is determined with a refractometer, typically an Abbé refractometer, using the sodium D-line (589 nm) at a specified temperature.[15]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Used for identity confirmation, showing a characteristic strong carbonyl (C=O) absorption peak around 1815 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to confirm the structure, with characteristic signals for the CCl₃ group (around 108.4 ppm) and the carbonyl carbon (around 143.9 ppm).[1]
-
-
Purity Analysis: Purity is often assessed by gas chromatography (GC) or through argentometric titration to determine the chloride content.[14][15]
This guide provides essential data and context for the safe and effective use of trichloromethyl chloroformate in a research and development setting. Its properties as a convenient liquid substitute for phosgene, combined with its well-defined reactivity, make it an invaluable tool for synthetic chemists.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ICSC 1630 - DIPHOSGENE [chemicalsafety.ilo.org]
- 3. Diphosgene | ClCOOCCl3 | CID 10426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Diphosgene | 503-38-8 [chemicalbook.com]
- 6. Trichloromethyl chloroformate for synthesis 503-38-8 [sigmaaldrich.com]
- 7. Diphosgene - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. CN1192434A - Method for prepn. of trichloromethyl chloroformate, and prodn. equipment therefor - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trichloromethyl chloroformate = 97.0 GC 503-38-8 [sigmaaldrich.com]
- 14. Trichloromethyl chloroformate for synthesis 503-38-8 [sigmaaldrich.com]
- 15. Trichloromethyl chloroformate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
